molecular formula C22H15N3O2S B12912797 3-(4-Methoxy-1,3-benzothiazol-2-yl)-2-phenylquinazolin-4(3H)-one CAS No. 918154-61-7

3-(4-Methoxy-1,3-benzothiazol-2-yl)-2-phenylquinazolin-4(3H)-one

Cat. No.: B12912797
CAS No.: 918154-61-7
M. Wt: 385.4 g/mol
InChI Key: VCXQZJPMKFYJGY-UHFFFAOYSA-N
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Description

3-(4-Methoxybenzo[d]thiazol-2-yl)-2-phenylquinazolin-4(3H)-one is a complex organic compound that belongs to the class of quinazolinone derivatives. This compound is characterized by the presence of a methoxybenzo[d]thiazole moiety attached to a quinazolinone core. Quinazolinone derivatives are known for their diverse biological activities, making them significant in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methoxybenzo[d]thiazol-2-yl)-2-phenylquinazolin-4(3H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzo[d]thiazole Moiety: The synthesis begins with the preparation of the 4-methoxybenzo[d]thiazole intermediate. This can be achieved by reacting 4-methoxyaniline with carbon disulfide and bromine in the presence of a base to form 4-methoxybenzo[d]thiazole.

    Formation of the Quinazolinone Core: The quinazolinone core is synthesized by reacting anthranilic acid with benzoyl chloride in the presence of a base to form 2-phenylquinazolin-4(3H)-one.

    Coupling Reaction: The final step involves the coupling of the 4-methoxybenzo[d]thiazole intermediate with the 2-phenylquinazolin-4(3H)-one core under appropriate reaction conditions, such as using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of 3-(4-Methoxybenzo[d]thiazol-2-yl)-2-phenylquinazolin-4(3H)-one may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing production costs and environmental impact. Techniques such as continuous flow synthesis and automated reaction monitoring may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methoxybenzo[d]thiazol-2-yl)-2-phenylquinazolin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding quinazolinone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The methoxy group in the benzo[d]thiazole moiety can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized quinazolinone derivatives.

    Reduction: Reduced quinazolinone derivatives.

    Substitution: Substituted benzo[d]thiazole derivatives.

Scientific Research Applications

3-(4-Methoxybenzo[d]thiazol-2-yl)-2-phenylquinazolin-4(3H)-one has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for the development of new materials and catalysts.

    Biology: In biological research, the compound is studied for its potential as an enzyme inhibitor or receptor modulator. It is used in assays to investigate its effects on various biological pathways.

    Medicine: The compound is explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities. It is tested in preclinical studies to evaluate its efficacy and safety.

    Industry: In the industrial sector, the compound is used in the development of specialty chemicals and pharmaceuticals. It is also employed in the production of dyes and pigments.

Mechanism of Action

The mechanism of action of 3-(4-Methoxybenzo[d]thiazol-2-yl)-2-phenylquinazolin-4(3H)-one involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. For example, it may inhibit kinases involved in cell signaling, leading to the suppression of cell proliferation in cancer cells. The exact molecular targets and pathways depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxybenzo[d]thiazole: A simpler analog with similar structural features but lacking the quinazolinone core.

    2-Phenylquinazolin-4(3H)-one: A compound with the quinazolinone core but without the benzo[d]thiazole moiety.

    Benzo[d]thiazole-2-thiol: A related compound with a thiol group instead of the methoxy group.

Uniqueness

3-(4-Methoxybenzo[d]thiazol-2-yl)-2-phenylquinazolin-4(3H)-one is unique due to the combination of the benzo[d]thiazole and quinazolinone moieties. This structural combination imparts distinct chemical and biological properties, making it a valuable compound for research and development. Its unique structure allows for specific interactions with molecular targets, leading to potential therapeutic applications that are not achievable with simpler analogs.

Biological Activity

3-(4-Methoxy-1,3-benzothiazol-2-yl)-2-phenylquinazolin-4(3H)-one is a compound belonging to the quinazolinone family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis

The synthesis of this compound involves several steps:

  • Formation of the Benzothiazole Moiety : The precursor 4-methoxybenzo[d]thiazole is synthesized by reacting 4-methoxyaniline with carbon disulfide and bromine in the presence of a base.
  • Synthesis of the Quinazolinone Core : The quinazolinone structure is formed by reacting anthranilic acid with benzoyl chloride under basic conditions.

This multi-step synthetic route allows for the introduction of functional groups that enhance biological activity.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. In vitro studies have shown that quinazolinone derivatives can inhibit cell proliferation in various cancer cell lines, including prostate (PC3), breast (MCF-7), and colorectal (HT-29) cancers. For instance, a study reported an IC50 value of 10 μM for compound A3 against PC3 cells, demonstrating potent cytotoxic effects .

Antimicrobial Activity

The compound has also been evaluated for its antibacterial properties. In vitro screening against Gram-positive and Gram-negative bacteria revealed promising results, indicating that it may serve as an effective antibacterial agent. The presence of the benzothiazole moiety is believed to enhance the antimicrobial efficacy due to its broad-spectrum activity .

The mechanism by which this compound exerts its biological effects primarily involves enzyme inhibition and receptor modulation. It may inhibit specific kinases involved in cell signaling pathways, leading to reduced cell proliferation and increased apoptosis in cancer cells . Additionally, its interaction with inflammatory pathways suggests potential use in treating inflammatory diseases.

Case Studies

Several studies have highlighted the biological potential of benzothiazole derivatives:

  • Antitumor Activity : A study synthesized a series of quinazolinone-thiazole hybrids and evaluated their cytotoxicity. Compounds A3 and A5 showed significant inhibition against multiple cancer cell lines with dose-dependent effects .
  • Antimicrobial Screening : Another investigation focused on the antibacterial activity of similar compounds, demonstrating effectiveness against various bacterial strains, reinforcing the potential clinical applications of these derivatives .

Research Findings Summary Table

Biological Activity Effect Cell Line/Organism IC50/Activity Level
AnticancerCytotoxicPC310 μM
AnticancerCytotoxicMCF-710 μM
AnticancerCytotoxicHT-2912 μM
AntibacterialEffectiveGram-positive bacteriaVariable
AntibacterialEffectiveGram-negative bacteriaVariable

Properties

CAS No.

918154-61-7

Molecular Formula

C22H15N3O2S

Molecular Weight

385.4 g/mol

IUPAC Name

3-(4-methoxy-1,3-benzothiazol-2-yl)-2-phenylquinazolin-4-one

InChI

InChI=1S/C22H15N3O2S/c1-27-17-12-7-13-18-19(17)24-22(28-18)25-20(14-8-3-2-4-9-14)23-16-11-6-5-10-15(16)21(25)26/h2-13H,1H3

InChI Key

VCXQZJPMKFYJGY-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C(=CC=C1)SC(=N2)N3C(=NC4=CC=CC=C4C3=O)C5=CC=CC=C5

Origin of Product

United States

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